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Frenatin 3

Cat. No.: B1576591
Attention: For research use only. Not for human or veterinary use.
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Description

Frenatin 3 is a synthetic 20-amino acid peptide (H-Gly-Leu-Met-Ser-Val-Leu-Gly-His-Ala-Val-Gly-Asn-Val-Leu-Gly-Gly-Leu-Phe-Lys-Ser-OH) with a molecular weight of 1956.3 Da, originally identified in the skin secretions of the White-lipped Treefrog, Litoria infrafrenata . This peptide is a member of the frenatin family of host-defense peptides, which are of significant research interest due to their diverse potential biological activities . Studies on related frenatin peptides have documented multifaceted mechanisms of action, including effective bactericidal activity against both Gram-negative and Gram-positive bacteria, which can involve membrane destabilization and interaction with intracellular targets like nucleic acids . One specific and noted research application for this compound is its ability to inhibit the production of nitric oxide by binding to the regulatory protein Ca2+ calmodulin, thereby inhibiting neuronal nitric oxide synthase (nNOS) at micromolar concentrations . It is important for researchers to be aware that some studies have reported this compound to show neither antimicrobial nor anticancer activity, highlighting the need for further investigation to fully characterize its functions and research potential . The peptide is provided as a lyophilized powder with a high purity level of >95% and should be stored at or below -20°C. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
 B1576591 Frenatin 3

Properties

bioactivity

Antimicrobial

sequence

GLMSVLGHAVGNVLGGLFKS

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Frenatin 3

Primary Amino Acid Sequence Determination of Frenatin 3

The primary structure of this compound has been determined, revealing it to be a peptide composed of 22 amino acid residues. nih.govnih.gov The specific sequence was elucidated through methods such as automated Edman sequencing and validated by mass spectrometry. mdpi.com The established amino acid sequence for this compound from Litoria infrafrenata is Gly-Leu-Met-Ser-Val-Leu-Gly-His-Ala-Val-Gly-Asn-Val-Leu-Gly-Gly-Leu-Phe-Lys-Ser-(OH). nih.govresearchgate.net

The primary sequence is a fundamental determinant of a peptide's higher-order structure and function. The arrangement and properties of these 22 amino acids dictate how the peptide folds and interacts with its environment and other molecules.

Advanced Spectroscopic Characterization of this compound

Spectroscopic methods have been crucial in characterizing the structural features and conformational flexibility of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

NMR spectroscopy has been extensively employed to investigate the solution structure of this compound. nih.govdntb.gov.uaresearchgate.net By analyzing NMR data, researchers can obtain detailed information about the spatial relationships between atoms within the peptide, allowing for the determination of its three-dimensional structure in a specific solvent environment. nih.govyoutube.commdpi.com For this compound, NMR spectroscopy, in conjunction with restrained molecular dynamics calculations, has been used to elucidate its solution structure. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

CD spectroscopy is a valuable technique for assessing the secondary structure content of peptides and proteins in solution. mdpi.comresearchgate.netcreative-proteomics.comcureffi.org By measuring the differential absorption of left and right circularly polarized light, CD spectra can indicate the presence and relative proportions of secondary structures such as alpha-helices, beta-sheets, and random coils. creative-proteomics.com

Studies using CD spectroscopy have shown that the conformation of this compound is influenced by its environment. In trifluoroethanol/water mixtures, which can mimic a membrane-like environment, this compound adopts an alpha-helical conformation. nih.govmdpi.comresearchgate.net In aqueous solutions, it exhibits some alpha-helical character, particularly in its N-terminal region, but is generally more flexible and less structured, with the C-terminal region being notably flexible. nih.gov

Mass Spectrometry for Molecular Mass and Sequence Validation

Mass spectrometry techniques, including electrospray mass spectrometry (ES-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS/MS), have been utilized to determine the molecular mass of this compound and validate its amino acid sequence. nih.govnih.govmdpi.comresearchdata.edu.aurfi.ac.uk MS provides highly accurate mass measurements, confirming the peptide's molecular weight and purity. Tandem MS (MS/MS) fragmentation patterns provide sequence information by breaking the peptide into smaller fragments and analyzing their masses. mdpi.comrfi.ac.uk These methods were instrumental in the initial identification and characterization of this compound from the complex mixture of skin secretions. nih.govmdpi.com

Three-Dimensional (3D) Solution Structure Determination of this compound

The three-dimensional solution structure of this compound has been investigated, primarily through the interpretation of NMR data and the application of computational methods like restrained molecular dynamics. nih.gov These studies aim to understand how the peptide folds in a biologically relevant environment.

Characterization of Amphipathic Alpha-Helical Regions

A key finding from the structural analysis of this compound is the identification of an amphipathic alpha-helical region. nih.gov In membrane-mimetic environments, such as trifluoroethanol/water mixtures, the peptide forms an amphipathic alpha-helix spanning residues 1-14. nih.gov Amphipathicity arises from the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. This characteristic is often associated with the interaction of peptides with cell membranes. While the N-terminal portion shows this helical propensity, the C-terminal eight residues (15-22) are reported to be more flexible and less structured, particularly in aqueous solutions. nih.gov

Amino Acid Sequence of this compound

PositionAmino Acid
1Gly (G)
2Leu (L)
3Met (M)
4Ser (S)
5Val (V)
6Leu (L)
7Gly (G)
8His (H)
9Ala (A)
10Val (V)
11Gly (G)
12Asn (N)
13Val (V)
14Leu (L)
15Gly (G)
16Gly (G)
17Leu (L)
18Phe (F)
19Lys (K)
20Ser (S)
21-(O)H
22-

Note: The sequence is based on the 22-amino acid peptide from Litoria infrafrenata as reported in the cited literature. nih.govresearchgate.net

Analysis of C-Terminal Flexibility and Unstructured Domains

Analysis of the solution structure of this compound reveals distinct structural characteristics along its length. While the N-terminal region (residues 1-14) can form an alpha-helix, the C-terminal eight residues are characterized by increased flexibility and a less structured nature. nih.govnih.gov This flexible C-terminal region has been hypothesized to play a role in the peptide's biological activity, potentially contributing to the observed lack of antimicrobial activity in some studies. nih.govnih.gov

Post-Translational Modifications and Their Structural Implications

Post-translational modifications (PTMs) can significantly influence the structure and function of peptides and proteins. In the context of the frenatin peptide family, C-terminal amidation is a relevant PTM that has been observed in some variants. dbaasp.org C-terminal amidation can lead to an increased positive charge and has been shown to affect the activity and helicity of other frenatins, such as Frenatin 4.2 compared to the non-amidated Frenatin 4.1. However, the reported amino acid sequence for this compound indicates a free acid at the C-terminus (indicated by -(OH)). uniprot.org Based on the available structural data, the C-terminal flexibility of this compound is a prominent feature, and while amidation is a known modification in related peptides with structural implications, this compound is reported in its non-amidated form. uniprot.org

Compound Information

Compound Name PubChem CID

Molecular Mechanism of Action of Frenatin 3 As a Neuronal Nitric Oxide Synthase Inhibitor

Inhibition of Neuronal Nitric Oxide Synthase (nNOS) by Frenatin 3

Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide (NO) in neurons, playing crucial roles in neurotransmission and other physiological processes. This compound has been shown to inhibit the production of nitric oxide by nNOS at micromolar concentrations. nih.gov This inhibition is critical to its biological activity. Studies have indicated that the mechanism of inhibition is noncompetitive with respect to the nNOS substrate, L-arginine. fishersci.fiuni.lu

Interaction of this compound with Ca2+/Calmodulin Protein

The inhibitory effect of this compound on nNOS is mediated through its interaction with the Ca2+/calmodulin complex. nih.govfishersci.finih.gov Calmodulin is a ubiquitous calcium-binding protein that acts as a crucial regulator for many enzymes, including nNOS. The binding of calcium ions to calmodulin induces conformational changes that enable it to interact with and activate target proteins like nNOS. dbaasp.orgabcam.comguidetopharmacology.org

Binding Specificity and Affinity Characterization

This compound, a peptide of 22 amino acids, is known to bind to Ca2+/calmodulin. nih.gov This interaction is consistent with calmodulin's known ability to recognize and bind amphipathic alpha-helices. nih.gov In trifluoroethanol/water mixtures, this compound forms an amphipathic alpha-helix over residues 1-14, while the C-terminal region is more flexible. nih.gov Complex formation between active amphibian peptides, including the frenatin type, and Ca2+/calmodulin has been demonstrated with a stoichiometry of 1:1:4 (calmodulin/peptide/Ca2+). nih.gov While specific quantitative binding affinity data (e.g., Kd) for the interaction between this compound and Ca2+/calmodulin were not explicitly detailed in the provided search results, the observed micromolar concentration required for nNOS inhibition via this interaction suggests a relevant binding affinity. nih.gov

Conformational Changes Induced in Calmodulin upon this compound Binding

Calmodulin undergoes significant conformational changes upon binding Ca2+ ions, transitioning from a "closed" to an "open" conformation that exposes hydrophobic patches suitable for target protein interaction. dbaasp.orgabcam.com The binding of target peptides, such as this compound, to Ca2+/calmodulin involves interaction with these exposed hydrophobic surfaces. Calmodulin's inherent structural flexibility, particularly in its central linker region, allows it to adopt different conformations and wrap around its diverse target proteins. guidetopharmacology.orgwikipedia.org While specific details on the conformational changes induced in calmodulin specifically by this compound binding are not explicitly provided in the search results, the general mechanism of calmodulin-target peptide interaction involves mutually induced fit, where both proteins undergo conformational rearrangements upon binding. wikipedia.org This interaction effectively sequesters calmodulin or alters its conformation in a way that prevents it from properly activating nNOS. fishersci.finih.gov

Modulation of Nitric Oxide Production Pathways

Neuronal nitric oxide synthase (nNOS) catalyzes the conversion of the amino acid L-arginine into L-citrulline and nitric oxide (NO) in a reaction that requires several cofactors, including Ca2+/calmodulin. mdpi.comuniprot.org The binding of Ca2+/calmodulin to nNOS is essential for the enzyme's catalytic activity and electron transfer from the reductase domain to the oxygenase domain. nih.govmdpi.com By binding to Ca2+/calmodulin, this compound interferes with the ability of Ca2+/calmodulin to interact with and activate nNOS. fishersci.finih.gov This disruption in the regulatory mechanism of nNOS leads to a reduction in the production of nitric oxide. The noncompetitive nature of this compound's inhibition with respect to L-arginine further supports a mechanism that does not directly involve competing for the substrate binding site on nNOS but rather affects the enzyme's regulation, likely through the CaM interaction. fishersci.fiuni.lu

Biological Activities and in Vitro/preclinical Investigations of Frenatin 3

Evaluation of nNOS Inhibitory Activity in Cell-Free Systems

Studies have demonstrated that Frenatin 3 functions as an inhibitor of neuronal nitric oxide synthase (nNOS) in cell-free systems. nih.gov The mechanism of inhibition involves the binding of this compound to the regulatory protein Ca2+ calmodulin. nih.gov This interaction occurs at micromolar concentrations of the peptide, thereby inhibiting the production of nitric oxide by the enzyme. nih.gov The ability of this compound to bind to Ca2+ calmodulin, a protein known to recognize and bind amphipathic alpha-helices, aligns with the structural characteristics of the peptide, which forms an amphipathic alpha-helix in its N-terminal region. nih.gov

Assessment of nNOS Inhibition in Non-Human Cellular Models

While this compound has shown inhibitory activity against nNOS in cell-free biochemical assays by interacting with Ca2+ calmodulin, specific detailed investigations assessing the inhibitory effects of this compound in non-human cellular models were not prominently reported in the consulted literature. Research on nNOS inhibition in cellular contexts often involves different classes of inhibitors or focuses on the regulatory mechanisms of the enzyme itself within cells. scispace.comnih.gov The primary focus for this compound in the available research appears to be its direct interaction with the purified enzyme and its regulatory protein in a controlled, cell-free environment.

Absence of Antimicrobial Activity of this compound

Multiple studies have reported that this compound does not exhibit antimicrobial activity. nih.govnih.gov This is in contrast to other peptides found in amphibian skin secretions, including some other peptides belonging to the frenatin family, which have demonstrated potent activity against various bacteria and fungi. dbaasp.orgnih.govnih.gov The lack of antimicrobial properties in this compound may be related to its structural characteristics, such as the more flexible and less structured nature of its C-terminal region compared to the N-terminal alpha-helical segment. nih.gov

Absence of Anticancer Activity of this compound

Similar to its lack of antimicrobial effects, this compound has been reported to show no anticancer activity. nih.govnih.gov While some amphibian skin peptides, including certain frenatins, have been investigated for or shown cytotoxic or antitumoral properties against cancer cell lines, this compound does not appear to possess these activities. The research indicates a specificity in the biological roles of different peptides found within the complex mixture of skin secretions from species like Litoria infrafrenata.

Computational Modeling and Simulation Studies of Frenatin 3

Molecular Dynamics Simulations of Frenatin 3 in Solution and Membrane-Mimicking Environments

Molecular dynamics (MD) simulations are powerful tools for investigating the conformational flexibility and behavior of peptides in different environments over time. For antimicrobial peptides like this compound, understanding their interaction with biological membranes is crucial to elucidating their mechanism of action.

While detailed, specific MD simulation studies focusing solely on this compound in solution or various membrane-mimicking environments were not extensively detailed in the search results, related research on other antimicrobial peptides from amphibians highlights the utility of this technique. For instance, MD simulations have been used to study the interaction of a synthetic derivative of Holothuroidin 2, another antimicrobial peptide, with bacterial membranes, revealing how its tertiary structure and amphipathic characteristics facilitate effective interaction and compromise membrane integrity. nih.gov These studies underscore the potential of MD simulations to provide insights into how peptides like this compound may interact with lipid bilayers, form pores, or disrupt membrane potential, mechanisms commonly associated with antimicrobial peptides. nih.govmdpi.com

MD simulations can reveal the dynamic nature of peptide folding, insertion into membranes, and self-assembly, providing atomic-level details on the stability and orientation of peptides within the lipid bilayer. mdpi.com Such simulations can illustrate the formation of transient pore-like aggregates and quantify membrane poration, offering a computational means to understand the membranolytic activity of peptides. mdpi.com Applying these techniques specifically to this compound would likely involve simulating the peptide's behavior in explicit solvent models (representing solution) and in the presence of simulated lipid bilayers (representing membrane environments), potentially revealing its preferred orientation, depth of insertion, and effects on membrane properties.

In Silico Docking Studies of this compound with Calmodulin and nNOS

This compound has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), and its inhibitory mechanism is proposed to involve interaction with Ca2+-calmodulin, thereby blocking the attachment of calmodulin to the calmodulin-binding domain of nNOS. nih.govresearchgate.net In silico docking studies can provide structural hypotheses for these interactions by predicting the preferred binding poses and affinities of this compound with Calmodulin and the relevant domain of nNOS.

While specific detailed in silico docking studies of this compound with Calmodulin and nNOS were not provided in the search results, the literature indicates that this compound inhibits nNOS by interacting with Ca2+-calmodulin. nih.govresearchgate.net Experimental evidence suggests that in the presence of increasing concentrations of Ca2+-calmodulin, the inhibition of nNOS by this compound decreases, supporting a mechanism where this compound interferes with the Ca2+-calmodulin/nNOS interaction. researchgate.net

In silico docking simulations could model the potential binding interfaces between this compound and Calmodulin in its calcium-bound state. These studies would typically involve preparing the 3D structures of both molecules and using docking algorithms to explore possible binding orientations and calculate binding scores or estimated affinities. Similarly, docking could be used to investigate the interaction between this compound and the calmodulin-binding domain of nNOS, or even a complex of Calmodulin bound to nNOS, to understand how this compound might allosterically or competitively disrupt this interaction. nih.govresearchgate.net Computational modeling tools, including docking, are recognized as valuable for designing biosensors and complementing experimental results by providing theoretical insights into molecular interactions. dbaasp.org

Theoretical Predictions of Structure-Function Relationships

Theoretical predictions of structure-function relationships for this compound aim to correlate its amino acid sequence and resulting three-dimensional structure with its observed biological activities, such as antimicrobial action and nNOS inhibition. The solution structure of this compound has been determined experimentally using NMR spectroscopy, providing a structural basis for theoretical analyses. nih.govmdpi.com

Theoretical studies can predict physicochemical properties of peptides, including net charge, hydrophobicity, hydrophobic moment, and secondary structure content, which are known to influence the activity of antimicrobial peptides. For instance, it has been speculated that the antimicrobial activity of frenatins could be related to their net positive charge. The amphipathic nature of antimicrobial peptides, where hydrophobic and hydrophilic residues are spatially separated, is also considered essential for their interaction with cell membranes. nih.gov Theoretical tools can predict the helical wheel projections and hydrophobic moments to assess this characteristic. nih.gov

Predicting the secondary structure of peptides from their primary sequence is another area of theoretical prediction. While de novo prediction remains challenging, algorithms exist that can estimate the likelihood of certain secondary structures, such as alpha-helices, which are common among membrane-interacting peptides.

For this compound's interaction with Calmodulin and nNOS, theoretical predictions could involve analyzing the peptide sequence for motifs known to interact with Calmodulin or predicting how its 3D structure presents residues that could engage in specific interactions with the target proteins. nih.govresearchgate.net The determined solution structure provides a foundation for such predictions, allowing researchers to hypothesize about the functional roles of specific amino acid residues or structural features. nih.govmdpi.com

Bioinformatic Analysis of this compound Sequence Conservation and Variability

Bioinformatic analysis of this compound involves comparing its amino acid sequence to other known peptides, particularly those from the frenatin family and other amphibian antimicrobial peptides, to understand its evolutionary context, conservation patterns, and sequence variability. This compound belongs to a group of frenatin peptides isolated from Litoria infrafrenata. nih.gov

Comparative sequence analysis can reveal regions of high conservation, which may indicate functionally important residues or motifs. Conversely, variable regions might contribute to target specificity or adaptation to different environments. Studies on amphibian antimicrobial peptides have shown both high diversity in mature peptide sequences and remarkable similarity in the signal peptide region of their precursor genes, suggesting evolutionary pathways involving gene duplication and diversification of the mature peptide domain. Bioinformatic tools, such as multiple sequence alignment algorithms, are used to assess the similarity between amino acid sequences and can help in classifying peptides into families based on sequence relationships. mdpi.com

Analyzing the sequence of this compound in the context of databases of antimicrobial peptides can also provide insights into common features shared with peptides exhibiting similar activities. mdpi.com While a detailed bioinformatic analysis specifically focused on the conservation and variability of this compound across different Litoria species or within the frenatin family was not extensively presented in the search results, the existence of other frenatin peptides (e.g., Frenatin 4.1, Frenatin 2.3S) in Litoria infrafrenata and other frog species like Sphaenorhynchus lacteus suggests that comparative bioinformatic studies within this peptide family are feasible and could reveal important evolutionary and functional insights. Such analyses can also inform the design of peptide variants with altered or enhanced properties.

Synthetic Methodologies and Analog Design of Frenatin 3

Natural Extraction and Purification Techniques of Frenatin 3

This compound is naturally obtained from the skin secretions of the Litoria infrafrenata frog. nih.govnih.gov The process typically involves stimulating the frog to secrete peptides from its granular dorsal glands. nih.gov Following collection, the complex mixture of secreted molecules undergoes purification to isolate individual peptides like this compound.

Purification techniques commonly employed for amphibian skin peptides include reversed-phase High-Performance Liquid Chromatography (RP-HPLC). nih.govmdpi.comnih.gov RP-HPLC separates peptides based on their hydrophobicity, allowing for the isolation of this compound from other components in the secretion. mdpi.com The eluted fractions are monitored, often by UV absorbance at specific wavelengths (e.g., 214 nm), and fractions containing the target peptide are collected. mdpi.com

Confirmation of the identity and purity of the naturally extracted this compound is typically performed using mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and tandem mass spectrometry (MS/MS fragmentation sequencing). mdpi.comnih.gov These methods provide information about the peptide's molecular mass and amino acid sequence, confirming it matches the known structure of this compound. mdpi.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) of this compound

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the chemical synthesis of peptides, including this compound and its analogues. mdpi.combachem.compowdersystems.com This technique involves sequentially adding protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. bachem.compowdersystems.com SPPS allows for efficient synthesis and simplifies purification, as reagents and by-products can be removed by simple filtration steps while the peptide remains attached to the solid phase. bachem.compowdersystems.com

The synthesis of Frenatin peptides, including those related to this compound, has been successfully carried out using solid-phase Fmoc (9-Fluorenylmethyloxycarbonyl) chemistry. mdpi.com This method utilizes Fmoc as a temporary protecting group for the Nα-amino group of each incoming amino acid. The Fmoc group is removed in each cycle using a mild base, allowing the next protected amino acid to be coupled to the free amino terminus of the growing peptide chain. bachem.compowdersystems.com Side-chain functional groups of amino acids are protected with more stable protecting groups that are removed at the end of the synthesis. powdersystems.comgoogle.com

Automated peptide synthesizers are commonly used to perform SPPS, allowing for controlled and efficient assembly of the peptide sequence. mdpi.com After the entire sequence is assembled on the resin, the peptide is cleaved from the solid support and simultaneously deprotected using an acidic cleavage cocktail, such as trifluoroacetic acid (TFA). mdpi.compowdersystems.com The crude synthetic peptide is then purified, often by reversed-phase HPLC, and its identity and purity are confirmed by mass spectrometry. mdpi.com

Strategies for Chemical Synthesis of this compound Analogues

Strategies for the chemical synthesis of this compound analogues primarily involve modifications to the amino acid sequence or structure of the parent peptide using solid-phase peptide synthesis. mdpi.comnih.gov These strategies aim to alter the peptide's properties, such as its activity, stability, or selectivity.

Common modifications include:

Amino acid substitutions: Replacing one or more amino acids in the native sequence with different amino acids, including non-natural or modified amino acids. mdpi.comnih.gov This can be done to investigate the role of specific residues in activity or to introduce desired characteristics.

Terminal modifications: Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) of the peptide. mdpi.comnih.gov C-terminal amidation, for instance, is a common post-translational modification found in naturally occurring peptides and can influence activity and stability. mdpi.comnih.gov

Backbone modifications: Altering the peptide backbone, although this is less common than amino acid substitutions in initial analog design studies of peptides like frenatins.

These modifications are typically incorporated during the SPPS process by using appropriately protected and modified amino acid building blocks. google.compeptide.com Following synthesis and cleavage from the resin, the resulting crude analogues are purified and characterized using techniques similar to those used for the native peptide. mdpi.com

Design Principles for Modulating this compound's nNOS Inhibitory Activity

This compound inhibits neuronal nitric oxide synthase (nNOS) by binding to its regulatory protein, Ca²⁺ calmodulin. nih.gov Design principles for modulating this compound's nNOS inhibitory activity are often guided by structure-activity relationship (SAR) studies. nih.govresearchgate.net These studies aim to understand how changes in the peptide's structure affect its ability to inhibit nNOS.

Key design principles may include:

Maintaining or enhancing amphipathic alpha-helical character: this compound forms an amphipathic alpha-helix in the presence of membrane-mimetic environments, and this structure is important for its interaction with Ca²⁺ calmodulin. nih.gov Analog design may focus on modifications that maintain or enhance this helical structure and its amphipathic nature (where one face of the helix is hydrophobic and the other is hydrophilic). nih.govacs.org

Investigating the role of specific residues: SAR studies involve systematically changing individual amino acids to determine their contribution to nNOS inhibitory activity. nih.gov This can identify "hot spots" or critical residues for binding to calmodulin or inhibiting the enzyme. nih.gov

Considering peptide length and flexibility: The C-terminal region of this compound is more flexible than the N-terminal alpha-helical region. nih.gov Design strategies might explore how altering the length or flexibility of the peptide affects its interaction with calmodulin and its inhibitory potency.

While the provided search results mention nNOS inhibition by this compound nih.govresearchgate.net and general principles of designing nNOS inhibitors nih.gov, specific detailed research findings on the SAR of this compound analogues for nNOS inhibition are not extensively detailed in the snippets. However, the general approach to peptide analog design based on structure-activity relationships is a common strategy. nih.govnih.govfrontiersin.orgnih.gov

Evaluation of Synthetic Analogues in Preclinical Models

Synthetic analogues of this compound are evaluated in preclinical models to assess their biological activity, particularly their ability to inhibit nNOS. Preclinical evaluation typically involves in vitro and potentially in vivo studies. nih.govresearchgate.net

In vitro evaluation: This involves testing the synthetic analogues in cell-free systems or cell-based assays to measure their nNOS inhibitory activity. This could involve enzyme assays that directly measure nitric oxide production in the presence of the peptide analogue. nih.gov Comparing the inhibitory concentration (e.g., IC₅₀ value) of the analogue to that of native this compound provides a measure of its relative potency.

In vivo evaluation: If promising activity is observed in vitro, analogues may be tested in animal models. nih.govresearchgate.net These studies can assess the analogue's ability to inhibit nNOS activity in relevant tissues, its pharmacokinetic properties (absorption, distribution, metabolism, excretion), and potential efficacy in disease models where nNOS is implicated. While preclinical evaluation of this compound analogues for nNOS inhibition is a logical step, the provided search results primarily discuss preclinical evaluation of other frenatins or antimicrobial peptides for different activities (e.g., antimicrobial, anticancer, immunomodulatory). mdpi.comnih.govmdpi.comfrontiersin.orgnih.govresearchgate.netnih.govuobaghdad.edu.iqdovepress.comdntb.gov.ua However, the general principles of preclinical evaluation for peptide therapeutics apply. researchgate.netdntb.gov.ua

Data on the preclinical evaluation of specific this compound analogues for nNOS inhibition were not prominently featured in the search results. However, research on frenatins and other amphibian peptides demonstrates the use of preclinical models to evaluate synthetic peptides for various bioactivities. mdpi.comnih.govmdpi.comfrontiersin.orgnih.govresearchgate.netnih.govuobaghdad.edu.iqdovepress.comdntb.gov.ua

Analytical and Biophysical Methodologies for Frenatin 3 Research

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques play a crucial role in isolating Frenatin 3 from complex biological matrices, such as amphibian skin secretions, and in assessing its purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purification and analysis of peptides, including frenatins. This method separates compounds based on their hydrophobicity, utilizing a stationary phase with hydrophobic properties and a mobile phase typically composed of water and an organic solvent, such as acetonitrile, often with an additive like trifluoroacetic acid (TFA).

In the context of frenatin research, RP-HPLC has been employed to fractionate skin secretions, allowing for the isolation of individual peptides. The effluent is commonly monitored by UV absorbance at wavelengths such as 214 nm and 280 nm to detect the eluting peptides. Collected fractions are then subjected to further analysis to identify and characterize the peptides present. RP-HPLC is also used to assess the purity of synthesized peptides, ensuring that the final product is free from significant impurities. Studies have shown that RP-HPLC can achieve high purity levels for peptides, with reported purities exceeding 99.5% after purification steps.

Advanced Mass Spectrometry for Sequence Verification and Post-Translational Analysis

Mass spectrometry techniques are indispensable for determining the molecular mass of peptides, confirming their amino acid sequences, and identifying any post-translational modifications.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful tool for the rapid and accurate determination of peptide molecular masses. In frenatin research, MALDI-TOF MS has been used to analyze fractions collected from RP-HPLC, allowing researchers to determine the mass of the peptides in each fraction. This information is crucial for correlating eluted peaks with expected peptide masses deduced from cDNA sequences. The technique involves co-crystallizing the peptide sample with an energy-absorbent matrix, which is then ionized by a laser, generating predominantly singly charged ions that are separated based on their mass-to-charge ratio (m/z) in a time-of-flight analyzer.

Electrospray Ionization (ESI) Mass Spectrometry with Tandem MS/MS Fragmentation

Electrospray Ionization (ESI) Mass Spectrometry, often coupled with tandem MS/MS fragmentation, provides detailed structural information about peptides, enabling sequence verification and the identification of post-translational modifications. ESI is a soft ionization technique that produces multiply charged ions, which are then introduced into a mass analyzer. In tandem MS (MS/MS), selected precursor ions are fragmented, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" of the peptide sequence. This approach has been used in frenatin research to establish the sequences and degrees of purity of synthesized frenatins and to analyze MS/MS fragmentation datasets corresponding to frenatin variants. LC-MS/MS, which combines liquid chromatography with tandem mass spectrometry, has also been applied for the analysis of skin secretions containing frenatins.

Spectroscopic Methods for Structural Characterization

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for determining the three-dimensional structure of peptides in solution.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques

Two-dimensional (2D) NMR techniques are essential for elucidating the solution structure of peptides like this compound. Unlike one-dimensional NMR, which plots intensity versus a single frequency, 2D-NMR plots intensity as a function of two frequencies, spreading out the signals and reducing peak overlap, which is particularly advantageous for larger molecules. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about through-bond and through-space correlations between atomic nuclei, allowing for the assignment of resonances and the determination of dihedral angles and interatomic distances.

2D-NMR spectroscopy, specifically using techniques like those mentioned, has been employed to investigate the solution structure of this compound. Studies have shown that in trifluoroethanol/water mixtures, this compound forms an amphipathic alpha-helix over residues 1-14, while the C-terminal region is more flexible. In water, this compound exhibits some alpha-helical character in its N-terminal region. These structural insights are crucial for understanding the peptide's mechanism of action, such as its interaction with Ca2+ calmodulin.

Fourier-Transform Infrared (FTIR) Spectroscopy (for membrane interactions, if applicable)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for characterizing the structure and conformational changes of proteins and peptides, including their interactions with membranes. Attenuated Total Reflection FTIR (ATR-FTIR) is a surface-sensitive variant particularly useful for studying membrane proteins, peptides, and their interactions with lipid bilayers. The technique measures the absorption of infrared light by molecular vibrations, providing information about the secondary structure of peptides (e.g., alpha-helix, beta-sheet) through analysis of the amide I and amide II bands. Changes in the position and intensity of these bands can indicate conformational shifts or interactions with the membrane environment. ATR-FTIR can also provide insights into the orientation of peptides within the membrane.

While FTIR and ATR-FTIR are valuable tools for investigating peptide-membrane interactions and have been applied to study other peptides, specific detailed research findings or data tables for this compound utilizing FTIR spectroscopy to analyze its membrane interactions were not identified in the consulted literature. This compound is a peptide, and studies on other frenatins have explored membrane-related activities like depolarization, suggesting that membrane interactions could be relevant to this compound's biological role. Future research employing FTIR could potentially elucidate how this compound interacts with lipid bilayers and whether these interactions induce conformational changes or specific orientations within the membrane.

Biophysical Techniques for Ligand-Target Interaction Studies

Biophysical techniques are essential for quantifying the interactions between a ligand, such as this compound, and its target molecules. This compound has been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), reportedly by binding to its regulatory protein, Ca2+-calmodulin. Understanding the kinetics and affinity of this interaction is crucial for elucidating its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays are commonly employed for this purpose.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technology used to analyze the binding of molecules in real-time. It measures changes in refractive index near a sensor surface that occur when an analyte (e.g., this compound) binds to an immobilized ligand (e.g., Ca2+-calmodulin or nNOS). The data generated, known as a sensorgram, provides information on the association and dissociation phases of the binding event. By fitting the sensorgram data to appropriate kinetic models, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. SPR is a versatile technique applicable to studying the binding of peptides to proteins or other molecules immobilized on the sensor chip.

Despite its utility in characterizing peptide-protein interactions and binding kinetics, specific detailed research findings or data tables reporting SPR analysis of this compound binding kinetics to its known target, Ca2+-calmodulin, or to nNOS were not found in the consulted literature. SPR could provide quantitative data on the affinity and kinetic rates of this compound's interaction with its targets, offering valuable insights into the molecular basis of its inhibitory activity.

Fluorescence Polarization Assays

Fluorescence Polarization (FP) is a homogeneous technique used to study molecular interactions in solution. The principle is based on the fact that when a fluorescent molecule is excited with polarized light, the emitted light's polarization is related to the molecule's rotational speed. Small, unbound fluorescent molecules tumble rapidly, resulting in low fluorescence polarization. When the fluorescent molecule binds to a larger molecule, its rotation slows down, leading to an increase in fluorescence polarization.

FP assays can be designed to measure direct binding or to perform competitive binding studies. In the context of this compound, a fluorescently labeled version of the peptide or a labeled probe that binds to the target (Ca2+-calmodulin or nNOS) could be used. Changes in polarization upon the addition of unlabeled this compound would indicate binding. FP is suitable for studying peptide-protein interactions and can be adapted for high-throughput screening.

However, specific detailed research findings or data tables from Fluorescence Polarization assays specifically investigating the interaction of this compound with its targets were not identified in the consulted literature. FP assays could be a valuable tool for quantifying the binding affinity of this compound and for screening analogues or potential inhibitors that compete for the same binding site.

Comparative Analysis and Structure Activity Relationships Sar Within the Frenatin Family

Sequence Homology and Phylogenetic Analysis of Frenatin Peptides

The Frenatin family displays variability in amino acid sequences, particularly between members isolated from different frog species. For instance, Frenatin 2.3S from Sphaenorhynchus lacteus shows limited sequence similarity to Frenatin 1 and Frenatin 3 from Litoria infrafrenata and Frenatin 2D from Discoglossus sardus. nih.govnih.gov Conversely, peptides within a species, such as Frenatin 2.1S, 2.2S, and 2.3S from S. lacteus, exhibit high sequence homology, with differences often localized to the C-terminus. nih.govnih.gov

Sequence homology, defined by shared ancestry, is a fundamental concept in understanding the evolutionary relationships between peptides. nih.gov Phylogenetic analysis utilizes sequence alignments to construct evolutionary trees, inferring the divergence and relatedness of homologous sequences. nih.gov While detailed phylogenetic trees specifically for the entire reported Frenatin family were not extensively detailed in the search results, the observed variations in sequence identity among frenatins from different species suggest distinct evolutionary trajectories following speciation events. nih.govnih.govnih.gov Analysis of conserved regions and variable sites across the family can provide insights into functional divergence and adaptation.

Structural Determinants Governing nNOS Inhibitory Activity of this compound

This compound, a 22-amino acid peptide isolated from Litoria infrafrenata, is notable for its ability to inhibit neuronal nitric oxide synthase (nNOS). nih.gov Unlike some other frenatins, this compound does not exhibit significant antimicrobial or anticancer activity. nih.gov Its inhibitory action on nNOS occurs at micromolar concentrations and is mediated by binding to the regulatory protein Ca2+-calmodulin. nih.gov Calmodulin is known to recognize and bind to amphipathic alpha-helices in target proteins. nih.gov

Structural studies using NMR spectroscopy and molecular dynamics calculations have revealed that in trifluoroethanol/water mixtures, this compound adopts an amphipathic alpha-helical conformation spanning residues 1-14. nih.gov The C-terminal eight residues, however, are more flexible and less structured. nih.gov This N-terminal amphipathic helix is believed to be crucial for the interaction with Ca2+-calmodulin, thereby inhibiting nNOS activity. nih.gov The mechanism of inhibition is reported to be noncompetitive with respect to the nNOS substrate arginine. The interaction with Ca2+-calmodulin appears to block the attachment of calmodulin to the calmodulin-binding domain of nNOS.

Differential Structural Features Responsible for Varied Activities (e.g., antimicrobial, immunomodulatory) in Other Frenatins vs. This compound

The diverse activities observed within the Frenatin family are linked to variations in their primary structures and resulting three-dimensional conformations. While this compound is characterized by its nNOS inhibitory activity and a flexible C-terminus, other frenatins, such as Frenatin 2.1S and 2.2S from Sphaenorhynchus lacteus, display potent antimicrobial and immunomodulatory properties. nih.govnih.govnih.govnih.govmdpi-res.com

A key structural difference lies in the C-terminus. This compound has a free acid C-terminus. nih.gov In contrast, Frenatin 2.1S and 2.2S are C-terminally α-amidated. nih.govmdpi-res.com This amidation can influence the peptide's net charge and stability, impacting its interaction with negatively charged bacterial membranes, which is crucial for the activity of many antimicrobial peptides. nih.govnih.gov The flexible C-terminal region of this compound has been speculated to contribute to its lack of antimicrobial activity. nih.gov

Impact of C-Terminal Amidation on Frenatin Activity (if applicable to broader family, noting this compound's non-amidation)

C-terminal amidation is a common post-translational modification in many peptide families, including some members of the Frenatin family, such as Frenatin 2.1S and 2.2S. nih.govmdpi-res.com This modification involves the conversion of the C-terminal carboxyl group to an amide group. Amidation can increase the net positive charge of a peptide and enhance its resistance to carboxypeptidase degradation, thereby increasing its in vivo stability. nih.gov

Studies on other peptide families and within the frenatins demonstrate that C-terminal amidation can significantly impact biological activity. For instance, Frenatin 2.3S, which is not amidated, shows weaker antimicrobial and cytotoxic potencies compared to the amidated Frenatin 2.1S and 2.2S. nih.gov This highlights the importance of C-terminal amidation for the activity of these specific frenatins, likely by influencing membrane interaction and stability. nih.govnih.gov

However, it is important to note that this compound is a non-amidated peptide. nih.gov Despite lacking C-terminal amidation, it exhibits a distinct and potent activity: nNOS inhibition via calmodulin binding. nih.gov This suggests that while amidation is crucial for the antimicrobial and certain immunomodulatory activities observed in some frenatins, it is not a prerequisite for all biological functions within the family. The specific activity of this compound is governed by its unique sequence and structural properties that facilitate interaction with its target, Ca2+-calmodulin.

Rational Design Strategies for Engineering this compound Derivatives with Enhanced or Modified Properties

Rational design of peptides involves modifying their amino acid sequence or structure to enhance desired properties or introduce new functionalities, based on an understanding of structure-activity relationships. For this compound, rational design strategies could aim to improve its nNOS inhibitory potency, enhance its specificity, or potentially introduce other therapeutic properties.

Given that this compound's nNOS inhibitory activity is mediated by its interaction with Ca2+-calmodulin through its N-terminal amphipathic alpha-helix, modifications could focus on optimizing this interaction. Strategies might include:

Amino acid substitutions within the N-terminal helical region to modulate hydrophobicity, charge distribution, or specific residue interactions hypothesized to be involved in calmodulin binding. nih.gov

Modifications to the flexible C-terminus to investigate its role further and potentially constrain its conformation if a more structured C-terminus is found to be beneficial or detrimental to activity or stability. nih.gov

Incorporation of non-natural amino acids to introduce specific functional groups or conformational constraints.

Peptide cyclization or stapling to rigidify the helical structure and potentially improve binding affinity and stability.

Future Research Directions and Potential Academic Applications

Elucidation of Additional Molecular Interaction Partners of Frenatin 3

While the interaction of this compound with Ca2+ calmodulin is established, further research is needed to fully elucidate its molecular interaction profile. Investigating other potential binding partners within the cellular environment could reveal additional physiological roles or off-target interactions. Techniques such as pull-down assays coupled with mass spectrometry, yeast two-hybrid screening, and cross-linking followed by immunoprecipitation and sequencing could be employed to identify novel protein or non-protein interactors. Understanding the complete interactome of this compound would provide a more comprehensive picture of its biological effects and potential applications. Research into molecular interactions often involves studying the strength and geometry of specific bonds, including hydrogen bonds, ionic interactions, and hydrophobic effects. cambridgemedchemconsulting.com

Investigation of this compound's Role in Frog Physiology and Ecology

The presence of this compound in the skin secretion of Litoria infrafrenata suggests a physiological or ecological role for this peptide in its native environment. nih.gov Future studies could focus on understanding the specific conditions under which this compound is secreted by the frog and its effects on potential predators, pathogens, or conspecifics. Research could explore if this compound plays a role in chemical defense beyond direct toxicity, perhaps by modulating the nervous systems of attackers through its nNOS inhibitory activity. researchgate.net Behavioral assays involving predators or prey species exposed to this compound could provide insights into its ecological function. Studying the skin secretions of amphibians in their ecological context can reveal the diverse array of bioactive molecules they produce for defense and other purposes. researchgate.netplos.org

Development of this compound as a Biochemical Probe for nNOS Pathway Research

This compound's specific inhibition of neuronal nitric oxide synthase (nNOS) via CaM binding makes it a valuable tool for studying the nNOS pathway. nih.gov Future research could focus on optimizing this compound or its derivatives as biochemical probes to investigate the regulation and function of nNOS in various biological systems. This could involve synthesizing modified versions of this compound with enhanced affinity or specificity for CaM-bound nNOS, or incorporating labels (e.g., fluorescent tags) to track its interaction in live cells. Such probes could be instrumental in dissecting the intricate signaling cascades involving nNOS and understanding its role in neurological processes and diseases. Studies using various techniques, including isothermal titration calorimetry and mass spectrometry, are employed to probe the mechanisms by which peptides interact with CaM to inhibit NO signaling. researchgate.netresearchgate.net

Exploration of this compound as a Tool for Studying Calmodulin-Mediated Protein Interactions

Given that this compound inhibits nNOS by binding to Ca2+ calmodulin, it can serve as a tool to investigate the mechanisms of calmodulin-mediated protein interactions. nih.govresearchgate.net Research could utilize this compound to probe the conformational changes in calmodulin upon peptide binding and how these changes affect its interaction with nNOS and potentially other CaM-binding proteins. Techniques such as NMR spectroscopy, X-ray crystallography, and cryo-electron microscopy could be employed to visualize the complex formed between this compound and calmodulin. nih.gov This could provide detailed structural insights into how peptides interact with calmodulin and inform the design of molecules that modulate CaM activity. Studying the interaction between calmodulin and various peptides helps understand the structural transitions and binding affinities involved. frontiersin.org

Methodological Advancements in Peptide Synthesis and Characterization Driven by this compound Research

The study of peptides like this compound contributes to the broader field of peptide science, potentially driving advancements in synthesis and characterization methodologies. The need to synthesize this compound and its potential derivatives for research purposes can stimulate the development of more efficient and cost-effective solid-phase peptide synthesis (SPPS) techniques. emanresearch.orgthermofisher.com Furthermore, the characterization of this compound's structure, purity, and biological activity necessitates the use and refinement of analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. emanresearch.orgnih.gov Research into amphibian peptides often involves the identification and characterization of novel sequences, pushing the boundaries of current peptide analysis methods. nih.gov

Insights into Peptide Evolution and Functional Divergence within Amphibian Secretions

This compound belongs to a family of peptides found in amphibian skin secretions, which are known for their remarkable diversity and range of biological activities. mdpi.comimrpress.com Studying the evolutionary history of this compound and its related peptides can provide insights into the processes of gene duplication, diversification, and functional convergence that have shaped the amphibian peptide arsenal. plos.orgnsf.gov Comparative studies of frenatin sequences across different frog species, coupled with phylogenetic analysis, could shed light on how these peptides have evolved distinct functions, such as the specific nNOS inhibition observed in this compound, compared to the antimicrobial properties of other frenatins. mdpi.comresearchgate.netnih.gov This research contributes to our understanding of the evolutionary pressures that drive the development of novel bioactive molecules in nature.

Q & A

Q. How can researchers determine the structural and biophysical properties of Frenatin 3 using experimental methodologies?

  • Methodological Answer : To characterize this compound, employ mass spectrometry (MS) for molecular weight validation and nuclear magnetic resonance (NMR) for secondary structure elucidation. For helicity quantification, circular dichroism (CD) spectroscopy is recommended. Comparative analysis with related peptides (e.g., Frenatin 4.1–4.2a) can contextualize structural parameters such as net charge (z), hydrophobicity (μH), and helicity (%) . For reproducibility, document protocols using guidelines from scientific journals (e.g., detailed experimental sections in Beilstein Journal of Organic Chemistry) .

Q. What are standard methodologies for assessing this compound’s bioactivity in preliminary studies?

  • Methodological Answer : Use in vitro cell-based assays to evaluate immunomodulatory effects. For example, flow cytometry can quantify immune cell activation markers (e.g., CD69, CD107a) in NK cells or T cells treated with this compound, as demonstrated in studies on Frenatin 2.1S . Dose-response curves and time-course experiments should be included, with statistical validation (e.g., ANOVA) to ensure robustness .

Q. How should researchers design experiments to compare this compound with homologs like Frenatin 4.1 or Frenatin 2.1S?

  • Methodological Answer : Adopt a comparative framework:

Structural Alignment : Use computational tools (e.g., PyMOL) to overlay 3D structures.

Functional Assays : Test peptides in parallel under identical conditions (e.g., concentration, cell lines).

Data Normalization : Express results as fold-changes relative to controls. Reference tables from prior studies (e.g., helicity and charge differences in Frenatin 4.1 vs. 4.2a) to identify trends .

Advanced Research Questions

Q. How can contradictions in this compound’s immunomodulatory effects across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis of existing data with attention to variables:
  • Cell Type Specificity : Compare results across immune cells (e.g., T cells vs. macrophages) .
  • Experimental Conditions : Control for factors like peptide purity, solvent composition, and incubation time.
  • Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability .

Q. What strategies integrate multi-omics data (e.g., proteomics, transcriptomics) to elucidate this compound’s mechanism of action?

  • Methodological Answer :

Proteomic Profiling : Use LC-MS/MS to identify binding partners in immune cells.

Transcriptomic Analysis : Pair RNA-seq with pathway enrichment tools (e.g., DAVID) to map signaling networks.

Data Integration : Employ tools like Cytoscape to overlay protein interaction networks with gene expression changes, referencing prior immunomodulatory datasets (e.g., MHC II upregulation in macrophages) .

Q. How can researchers optimize this compound’s stability and bioavailability for in vivo studies?

  • Methodological Answer :
  • Peptide Engineering : Introduce D-amino acids or PEGylation to enhance protease resistance.
  • Pharmacokinetic Testing : Use murine models to measure half-life and tissue distribution via radiolabeling or fluorescence tagging.
  • Validation : Cross-reference with structural parameters (e.g., hydrophobicity from Frenatin 4.1a’s μH = 0.540) to predict stability .

Key Considerations for Experimental Design

  • Reproducibility : Follow journal guidelines for detailed method documentation .
  • Scope : Balance specificity and feasibility by aligning questions with available tools (e.g., "How does this compound’s charge modulate NK cell activation?" vs. overly broad inquiries) .
  • Contradiction Management : Use systematic reviews and sensitivity analyses to address conflicting data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.